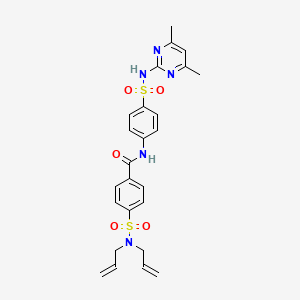

![molecular formula C20H23N3O3 B2498647 N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide CAS No. 931682-71-2](/img/structure/B2498647.png)

N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. For example, a study by Mazurov (2000) describes a traceless solid-phase synthesis of benzimidazoles, showcasing the versatility and adaptability of synthetic strategies for benzimidazole derivatives (Mazurov, 2000).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a wide range of molecular structures, often modified to enhance specific biological activities. For instance, X-ray crystallography studies have elucidated the detailed molecular structures of various benzimidazole compounds, revealing the influence of substituents on molecular conformation and intermolecular interactions (Ha, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives can undergo a variety of chemical reactions, including N-alkylation, sulfonation, and oxidation, to introduce different functional groups. These reactions significantly affect the chemical properties of the molecules, such as their solubility, stability, and reactivity (Sanna et al., 1997).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting point, solubility, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of specific functional groups (Xu & Wang, 2008).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including acidity, basicity, and reactivity towards different reagents, are influenced by the substitution pattern on the benzimidazole core. These properties are essential for the biological activity and pharmacokinetic profile of these compounds (Camerman et al., 2005).

Scientific Research Applications

Antihistaminic and Antiallergic Agents

Benzimidazole derivatives have been synthesized and tested for their antihistaminic activity both in vitro and in vivo. These compounds, particularly those with a substituted-oxyethyl group at the 1-position of the benzimidazole nucleus, exhibit potent antihistaminic activity. This suggests their potential application in developing new antihistaminic agents, with some compounds being more potent than existing medications like chlorpheniramine maleate and showing promising results for clinical evaluation (Iemura et al., 1986).

Antimicrobial and Antimalarial Activities

Novel benzothiazole-substituted β-lactam hybrids, synthesized from (benzo[d]thiazol-2-yl)phenol, exhibited moderate antimicrobial activities against various bacterial strains and potent antimalarial properties. These findings highlight the potential of benzimidazole derivatives in creating new antimicrobial and antimalarial medications (Alborz et al., 2018).

Antifungal and Antiprotozoal Activities

Synthesis of benzimidazole derivatives has led to the discovery of compounds with significant antifungal and antiprotozoal activities. These derivatives have shown potent inhibitory effects against various protozoan species, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting their utility in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Gastroprotective Effects

Certain benzimidazole derivatives, like β3 adrenoceptor agonists, have demonstrated gastroprotective effects in animal models. These effects include significant reduction in gastric ulceration and enhancement of gastric mucosal blood flow, indicating the potential for benzimidazole-based compounds in treating gastrointestinal disorders (Sevak et al., 2002).

properties

IUPAC Name |

N-[[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-15(24)22(2)14-20-21-18-9-4-5-10-19(18)23(20)11-12-26-17-8-6-7-16(13-17)25-3/h4-10,13H,11-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQLAHXGWODUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)

![1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2498572.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)

![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)